molecular formula C22H22Cl2N2O5 B15010096 Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15010096
M. Wt: 465.3 g/mol
InChI Key: BIRRLMGNQJTPNY-UHFFFAOYSA-N
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Description

ETHYL 4-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

ETHYL 4-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of functional groups and the pyrimidine ring makes it a valuable compound for various applications.

Properties

Molecular Formula

C22H22Cl2N2O5

Molecular Weight

465.3 g/mol

IUPAC Name

ethyl 4-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H22Cl2N2O5/c1-4-30-21(27)19-12(2)25-22(28)26-20(19)13-6-8-17(18(9-13)29-3)31-11-14-5-7-15(23)10-16(14)24/h5-10,20H,4,11H2,1-3H3,(H2,25,26,28)

InChI Key

BIRRLMGNQJTPNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC)C

Origin of Product

United States

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